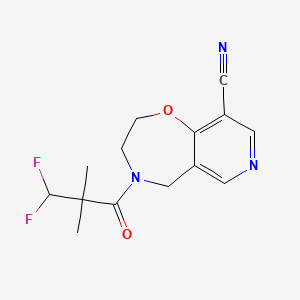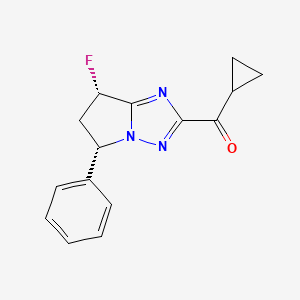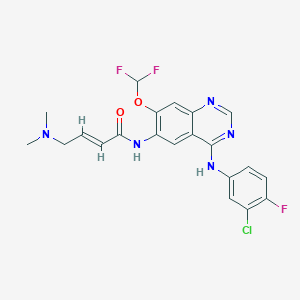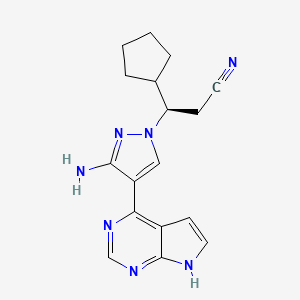![molecular formula C22H25ClF2N6O3 B10856158 [(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)
[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TDI-11861 is a chemical compound known for its potent and selective inhibition of soluble adenylyl cyclase (sAC). This enzyme plays a crucial role in various physiological processes, including sperm motility. In animal studies, TDI-11861 has been shown to reversibly inhibit sperm motility, producing temporary infertility without hormonal side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TDI-11861 involves multiple steps, starting with the preparation of ethyl 4-benzyl-1H-pyrazole-3-carboxylate. This compound is then subjected to a series of reactions, including the addition of dibromo(difluoro)methane in the presence of sodium hydride in dimethylformamide (DMF). The reaction mixture is stirred at low temperatures under nitrogen atmosphere .
Industrial Production Methods: Industrial production of TDI-11861 would likely follow similar synthetic routes but on a larger scale, utilizing high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: TDI-11861 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the difluoromethyl and chloropyrimidinyl groups. These groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and dibromo(difluoro)methane in DMF.
Oxidation and Reduction:
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions would yield products where the nucleophile has replaced a leaving group on the TDI-11861 molecule.
Applications De Recherche Scientifique
TDI-11861 has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of soluble adenylyl cyclase.
Industry: Potential applications in the development of new contraceptive technologies and possibly in other areas where inhibition of soluble adenylyl cyclase is beneficial.
Mécanisme D'action
TDI-11861 exerts its effects by binding to and inhibiting soluble adenylyl cyclase (sAC). This enzyme is responsible for the production of cyclic adenosine monophosphate (cAMP) in response to bicarbonate ions. By inhibiting sAC, TDI-11861 prevents the activation of sperm motility, thereby inducing temporary infertility .
Similar Compounds:
- CDD-2807
- JQ1
- YCT529
Comparison: TDI-11861 is unique in its high potency and selectivity for soluble adenylyl cyclase. Unlike other compounds, it offers a reversible and non-hormonal approach to male contraception, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C22H25ClF2N6O3 |
|---|---|
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
[(3R)-4-[2-[2-[[3-(2-amino-6-chloropyrimidin-4-yl)-1-(difluoromethyl)pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol |
InChI |
InChI=1S/C22H25ClF2N6O3/c23-19-10-17(27-22(26)28-19)20-15(11-31(29-20)21(24)25)9-14-3-1-2-4-18(14)34-8-6-30-5-7-33-13-16(30)12-32/h1-4,10-11,16,21,32H,5-9,12-13H2,(H2,26,27,28)/t16-/m1/s1 |
Clé InChI |
XVGSKZXXLKUEIO-MRXNPFEDSA-N |
SMILES isomérique |
C1COC[C@H](N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |
SMILES canonique |
C1COCC(N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
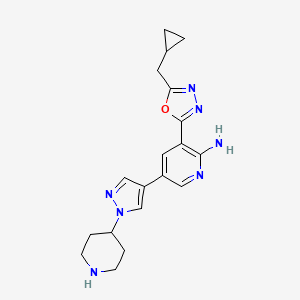
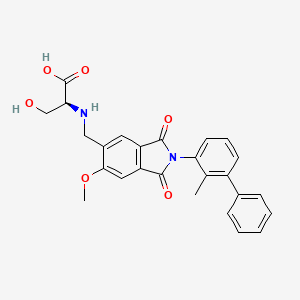
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)
![2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B10856115.png)
![2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)
![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)
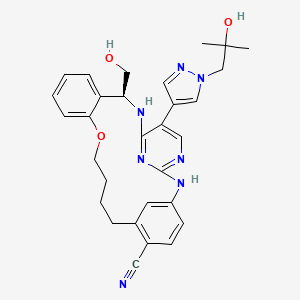
![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)
